Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS No.: 1638759-74-6
Cat. No.: VC5030989
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate - 1638759-74-6](/images/structure/VC5030989.png)
Specification
CAS No. | 1638759-74-6 |
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Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 |
IUPAC Name | tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3 |
Standard InChI Key | SIFPHPJZXMHDLP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CCC1CC2N |
Introduction
Chemical Structure and Stereochemistry
The compound’s core structure consists of a 2-azabicyclo[2.2.2]octane system, a bridged bicyclic framework containing one nitrogen atom. The tert-butyl ester group (-COO-Bu) and primary amino group (-NH) are positioned at the 2- and 5-positions of the bicyclic system, respectively . Stereochemical variations arise from the spatial arrangement of substituents on the bicyclic scaffold. For instance:
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The rel-((1R,4R,5R)) isomer (CAS 1638771-82-0) has a specific relative configuration .
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The (1s,4s,5s) enantiomer (CAS 1638771-82-0) exhibits distinct stereoelectronic properties.
These stereochemical differences impact molecular interactions, as demonstrated by variations in biological activity between isomers.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves three key steps:
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Formation of the Bicyclic Core: A Diels-Alder reaction between a diene and dienophile generates the azabicyclooctane skeleton. For example, cycloaddition of 1,3-butadiene with a nitroso compound yields the bicyclic intermediate.
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Introduction of the Amino Group: Reductive amination or catalytic hydrogenation introduces the primary amine at the 5-position.
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Esterification: The tert-butyl ester is installed via reaction with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid.
Stereoselective synthesis remains challenging, requiring chiral catalysts or resolution techniques to isolate specific enantiomers.
Physicochemical Properties
Key physical and chemical properties are summarized below :
Property | Value |
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Molecular Weight | 226.32 g/mol |
Boiling Point | 313.2 ± 35.0 °C (Predicted) |
Density | 1.084 ± 0.06 g/cm³ |
pKa | 9.98 ± 0.20 |
Solubility | Moderate in polar solvents |
The compound’s moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) facilitates its use in biological assays.
Pharmacological Research
In Vitro Activity
Recent studies highlight its potential as an anticancer agent. In vitro assays demonstrate that the (1s,4s,5s) isomer inhibits proliferation of HeLa and MCF-7 cancer cells by inducing G1 phase arrest and apoptosis. Mechanistically, the amino group forms hydrogen bonds with cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression.
Structure-Activity Relationships
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Stereochemistry: The (1s,4s,5s) configuration exhibits 3-fold higher potency than the (1R,4R,5R) isomer in CDK2 inhibition assays.
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Substituent Effects: Removal of the tert-butyl group reduces metabolic stability but increases aqueous solubility.
Applications in Organic Synthesis
The compound serves as a versatile intermediate in pharmaceutical synthesis:
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Peptide Mimetics: Its rigid bicyclic structure mimics proline residues, enabling design of protease-resistant peptides.
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Catalyst Development: Chiral derivatives act as ligands in asymmetric hydrogenation reactions.
Future Directions
While preliminary data are promising, further research is needed to:
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Elucidize in vivo pharmacokinetics and toxicity profiles.
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Explore synergistic effects with existing chemotherapeutic agents.
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Develop scalable stereoselective synthesis methods.
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